molecular formula C22H16ClFN2O2S B2976426 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895642-22-5

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2976426
CAS No.: 895642-22-5
M. Wt: 426.89
InChI Key: XKBJYZJPPCDMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a quinoline derivative featuring a sulfonyl group at position 3 and a substituted benzylamine at position 4. Quinoline-based compounds are widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJYZJPPCDMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Fluorophenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoline N-oxides or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name 3-Substituent 4-Substituent Molecular Weight Synthesis Method
Target : 3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine 4-Chlorobenzenesulfonyl N-(4-Fluorobenzyl) ~422.9 (est.) Oxidation of sulfanyl or coupling
6-Chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine Phenylsulfonyl N-(4-Methylbenzyl) 422.9 Not specified
3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline 4-Chlorophenylsulfonyl 8-Amino (piperidinyl-substituted) - Reductive amination
7-Chloro-N-(4-chloro-3-(piperidinylmethyl)phenyl)quinolin-4-amine None N-(Substituted phenyl) 401 [M+H]+ Coupling with piperazine derivatives
Key Observations:
  • Sulfonyl Group Variations: The target compound’s 4-chlorobenzenesulfonyl group differs from phenylsulfonyl () and 4-chlorophenylsulfonyl ().
  • 4-Substituent Diversity : The N-(4-fluorobenzyl) group in the target contrasts with N-(4-methylbenzyl) () and piperidinyl-substituted amines (). Fluorine increases polarity compared to methyl, possibly altering pharmacokinetics .
  • Synthesis: The target’s synthesis likely involves sulfonyl group introduction via oxidation (e.g., magnesium monoperoxyphthalate ) followed by amine coupling, similar to ’s methods.

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (often referred to by its ChemDiv identifier C769-1643) is a synthetic molecule that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C24H20ClFN2O3S
  • Molecular Weight : 470.95 g/mol
  • LogP : 5.228 (indicating hydrophobicity)
  • Water Solubility : LogSw = -5.72 (suggesting low solubility)

These properties suggest that the compound may exhibit significant biological activity, particularly in lipid-rich environments.

Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine often act as inhibitors of specific enzymes or receptors involved in disease pathways. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, potentially leading to inhibition of enzymatic activity.

Antimicrobial Activity

A study highlighted the inclusion of this compound in an anti-infective library , suggesting its potential as an antimicrobial agent. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that further exploration could yield valuable insights into its antimicrobial properties .

Anticancer Potential

The quinoline moiety is often associated with anticancer activity. Preliminary studies have suggested that derivatives of quinoline can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The specific activities of this compound against cancer cell lines remain to be fully elucidated but warrant further investigation.

Inhibition of Kinases

Recent advancements in drug discovery have identified small molecules capable of modulating kinase activity. Given the structural components of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine , it may serve as a potential kinase inhibitor, influencing signaling pathways critical for cell growth and survival .

Case Studies and Research Findings

StudyFindings
High Throughput ScreeningIdentified several compounds with structural similarities exhibiting potent inhibition against specific targets .
Structure–Activity Relationship (SAR) StudiesDemonstrated that modifications to the quinoline structure can enhance biological activity, particularly against cancer cell lines .
Pharmacokinetic StudiesSuggested favorable absorption characteristics due to its lipophilicity, although solubility remains a challenge for formulation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, sulfonylation steps involving chlorobenzenesulfonyl groups may require anhydrous conditions to prevent hydrolysis, while coupling reactions with fluorophenylmethylamine derivatives demand precise stoichiometry to minimize byproducts. Intermediate purification via column chromatography (using gradients of ethyl acetate/hexane) and characterization via 1H^1H-NMR/13C^{13}C-NMR is critical to ensure structural fidelity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC-MS : Assess purity (>95%) and detect trace impurities.
  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}, quinoline C=N at ~1600 cm1^{-1}).
  • Single-crystal X-ray diffraction : Resolve stereochemical ambiguities, particularly for the fluorophenylmethyl substituent .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize assays aligned with quinoline derivatives’ known bioactivities:

  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination.
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or topoisomerase II. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes.
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to rationalize reactivity and interactions with nucleophilic residues .

Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
  • Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability.
  • Mechanistic deconvolution : Employ CRISPR-Cas9 gene editing to confirm target engagement in disease models .

Q. How can researchers design derivatives to improve selectivity for a target enzyme while minimizing off-target effects?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically modify the quinoline core (e.g., substituents at C-3 or C-4) and fluorophenylmethyl group.
  • Crystallographic fragment screening : Identify binding hotspots using X-ray data of enzyme-inhibitor complexes.
  • Proteome-wide profiling : Use thermal shift assays or affinity-based proteomics to assess off-target interactions .

Q. What experimental and theoretical approaches validate the compound’s role in modulating cell signaling pathways?

  • Methodological Answer :

  • Western blotting/ELISA : Quantify phosphorylation levels of downstream effectors (e.g., MAPK, AKT).
  • RNA-seq : Identify differentially expressed genes post-treatment.
  • Network pharmacology : Integrate omics data with STRING or KEGG pathways to map signaling cascades .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.